Cycotiamine

説明

Cycotiamine is a peptide antibiotic with immunomodulatory properties . It binds to the polymerase chain and blocks the enzyme’s activity, thereby inhibiting DNA replication . Cycotiamine has been shown to be effective in the treatment of autoimmune diseases such as psoriasis and vitiligo .

Molecular Structure Analysis

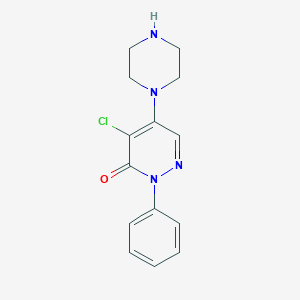

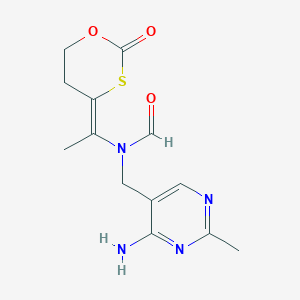

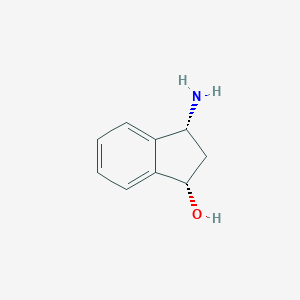

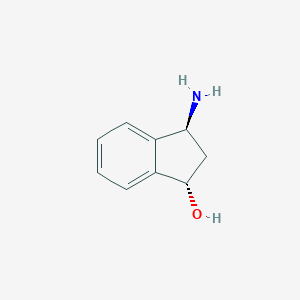

Cycotiamine has the chemical formula C13H16N4O3S and a molecular weight of 308.36 g/mol . The SMILES representation of Cycotiamine isCC1=NC=C (C (=N1)N)CN (C=O)/C (=C/2\\CCOC (=O)S2)/C .

科学的研究の応用

Proteomics Research

Cycotiamine is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Peptide Antibiotic

Cycotiamine is a peptide antibiotic . Peptide antibiotics are a unique class of antibiotics, distinguished by their small size and their potency. They are crucial in the fight against bacterial infections.

Immunomodulatory Properties

Cycotiamine has immunomodulatory properties . This means it can modify the immune response or the functioning of the immune system (as by the stimulation of antibody formation or the inhibition of white blood cell activity).

Inhibition of DNA Replication

Cycotiamine binds to the polymerase chain and blocks the enzyme’s activity, thereby inhibiting DNA replication . This property could be useful in the treatment of diseases that involve abnormal cell growth and proliferation.

Treatment of Autoimmune Diseases

Cycotiamine has been shown to be effective in the treatment of autoimmune diseases such as psoriasis and vitiligo . Autoimmune diseases are conditions in which your immune system mistakenly attacks your body.

Inhibition of Tyrosine Kinase Production

Cycotiamine can also inhibit the production of tyrosine kinase , an enzyme that regulates cell proliferation and differentiation. This could have implications in cancer research, as tyrosine kinases play a key role in the development and progression of cancer.

作用機序

Target of Action

Cycotiamine is a peptide antibiotic with immunomodulatory properties . Its primary target is the polymerase chain , a crucial enzyme involved in DNA replication . By binding to this enzyme, Cycotiamine can effectively inhibit its activity .

Mode of Action

Cycotiamine interacts with its target, the polymerase chain, by binding to it and blocking its activity . This interaction inhibits DNA replication, which is a critical process for cell division and growth . Additionally, Cycotiamine has been shown to inhibit the production of tyrosine kinase, an enzyme that regulates cell proliferation and differentiation .

Biochemical Pathways

By blocking the activity of the polymerase chain, Cycotiamine disrupts the normal process of DNA replication, which can have downstream effects on cell division and growth .

Result of Action

The primary result of Cycotiamine’s action is the inhibition of DNA replication due to its interaction with the polymerase chain . This can lead to a decrease in cell proliferation and differentiation, particularly in cells that are rapidly dividing . Cycotiamine has been shown to be effective in the treatment of autoimmune diseases such as psoriasis and vitiligo , suggesting that it may have a significant impact on immune cell function and behavior.

特性

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-8(11-3-4-20-13(19)21-11)17(7-18)6-10-5-15-9(2)16-12(10)14/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJDJQYGZBQFIF-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C2CCOC(=O)S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C/2\CCOC(=O)S2)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cometamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cycotiamine interact with fatty acids, and what are the implications of this interaction?

A: Research suggests that cycotiamine forms hydrogen-bonded complexes with fatty acids (FA) in organic solvents like 1,2-dichloroethane and chloroform. [, , ] This interaction is driven by the donation of hydrogen from the FA to specific sites on the cycotiamine molecule. [, ] Specifically, 13C-NMR studies have shown that the carbons adjacent to the N-1 nitrogen in the pyrimidine ring of cycotiamine experience a significant upfield shift in the presence of FA. Additionally, the amino proton signal in the pyrimidine ring shifts downfield, suggesting its involvement in the interaction. [] Conversely, the carboxyl carbon resonance of the FA shifts upfield, indicating a disruption of the FA dimer structure upon complex formation. [] These findings highlight the importance of the N-1 nitrogen and the amino group in the pyrimidine ring of cycotiamine for its interaction with fatty acids. While the exact biological significance of this interaction is still under investigation, it raises interesting questions about the potential role of cycotiamine in lipid metabolism and transport. [, ]

Q2: How does the interaction of cycotiamine with fatty acids compare to that of other thiamine derivatives?

A: Research comparing cycotiamine with thiamine tetrahydrofurfuryl disulfide (TTFD) and thiamine disulfide (TDS) reveals intriguing differences in their interactions with fatty acids. [] While all three compounds demonstrate increased solubility in the presence of fatty acids, only TDS forms a solid crystalline complex. [] This suggests a stronger interaction between TDS and fatty acids compared to cycotiamine or TTFD, potentially due to structural differences in these thiamine derivatives. Further investigation into these structural variations and their influence on fatty acid interactions could provide valuable insights into the unique properties of each compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)

![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)

![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)